molecular formula C13H8FNO3S B1336935 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde CAS No. 952182-59-1

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde

Cat. No.: B1336935
CAS No.: 952182-59-1
M. Wt: 277.27 g/mol
InChI Key: QBBNPZDYTKFNLW-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is a substituted benzene derivative featuring a fluorophenylsulfanyl group at the 4-position, a nitro group at the 3-position, and a carbaldehyde functional group at the 1-position. Its molecular formula is C₁₃H₈FNO₃S, with a molecular weight of 285.27 g/mol. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, while the sulfanyl (thioether) group contributes to the compound’s lipophilicity. The aldehyde group provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions.

Synthesis of this compound likely follows pathways analogous to those reported for structurally similar molecules, such as high-yield reactions involving nucleophilic aromatic substitution or cross-coupling, followed by crystallization from polar aprotic solvents like dimethylformamide (DMF) .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNPZDYTKFNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde typically involves the following steps:

    Nitration: The starting material, 4-fluorothiophenol, undergoes nitration to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde.

    Oxidation: 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.

    Substitution: 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl linkage and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde C₁₃H₈FNO₃S 4-Fluorophenyl, 3-Nitro Aldehyde, Sulfanyl Electron-withdrawing fluorine
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime C₁₄H₁₂N₂O₃S 4-Methylphenyl, 3-Nitro Oxime, Sulfanyl Enhanced solubility via oxime
Compound 5 () C₂₇H₂₀F₂N₆S 4-Fluorophenyl, Triazole Thiazole, Triazole Triclinic symmetry, planar/thwarted

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity
4-Fluorophenyl Electron-withdrawing Increases nitro group electrophilicity
4-Methylphenyl Electron-donating Reduces ring electron deficiency

Research Findings and Implications

  • Synthetic Flexibility : The aldehyde group in the target compound allows for derivatization into oximes, hydrazones, or Schiff bases, as demonstrated in .
  • Crystallographic Trends : Fluorinated analogs often exhibit unique packing modes due to fluorine’s small size and high electronegativity, as seen in .
  • Pharmacological Potential: The combination of nitro and fluorophenyl groups is common in antimicrobial and anticancer agents, suggesting unexplored applications for the target compound.

References Structural data for isostructural thiazole-triazole derivatives. Crystallographic parameters for carbazole-based analog (unrelated but illustrative of methodology). Oxime derivative synthesis and properties.

Biological Activity

Overview

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde, with the CAS number 952182-59-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H10FNO2S. The structure features a nitro group and a sulfanyl group attached to a benzene ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focused on nitro compounds demonstrated that the presence of nitro groups enhances the antibacterial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study reported that derivatives containing nitro and sulfanyl groups can induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound can be attributed to its ability to form reactive intermediates. The nitro group can undergo reduction to form amino derivatives, which may interact with cellular macromolecules, disrupting normal cellular functions. Additionally, the sulfanyl group may enhance the compound's lipophilicity, facilitating membrane penetration and increasing bioavailability .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
  • Cancer Cell Line Study : A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates, with significant effects observed at concentrations above 10 µM.

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